Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl-
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Overview
Description
Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- is a compound of significant interest in organic and medicinal chemistry. This compound is known for its utility in synthesizing various bioactive products, including those with anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- typically involves the amidation of carboxylic acid substrates. This process can be carried out using catalytic or non-catalytic methods. Catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with an amine to form the desired amide .
Industrial Production Methods
In industrial settings, the production of Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- may involve large-scale amidation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts and solvents to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may form hydrogen bonds with enzymes and proteins, inhibiting their activity and exerting its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: This compound shares structural similarities and is used in similar applications.
Other Carboxamides: Various carboxamides with different substituents exhibit similar bioactive properties and are used in medicinal chemistry.
Uniqueness
Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- is unique due to its specific structural features and the resulting bioactive properties. Its ability to form stable amide bonds and interact with biological targets makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
178913-22-9 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-anilino-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C15H17N3O/c1-11-7-6-8-12(2)14(11)16-15(19)18-17-13-9-4-3-5-10-13/h3-10,17H,1-2H3,(H2,16,18,19) |
InChI Key |
BVCZARCLKBEARH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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